2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Overview
Description
2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide: is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a triazole ring substituted with butyl and methyl groups, a thioether linkage, and an acetamide group attached to a methylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazides and secondary amides.
Thioether Formation:
Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction, where an acyl chloride reacts with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable and efficient synthetic routes, such as the use of microwave-assisted reactions and environmentally benign catalysts. For example, ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes using polyethylene glycol as a recyclable reaction medium is a potential method .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the acetamide group, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the triazole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are used under conditions such as reflux or microwave irradiation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can act as a bioisostere for various functional groups, allowing the compound to bind to enzymes or receptors with high affinity. The thioether linkage and acetamide group contribute to the compound’s overall stability and bioavailability. The exact molecular pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
4-(1-(4-cyclobutyl-2-methyl-5-(5-methyl-4H-1,2,4-triazol-3-yl)benzoyl): A compound with a similar triazole ring structure but different substituents.
Other Triazole Derivatives: Compounds such as 1,2,4-triazole-3-thiones and 1,2,4-triazolophenanthridine.
Uniqueness
2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide is unique due to its specific substitution pattern on the triazole ring and the presence of both a thioether linkage and an acetamide group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-4-5-6-14-18-19-16(20(14)3)22-11-15(21)17-13-9-7-12(2)8-10-13/h7-10H,4-6,11H2,1-3H3,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGIGWRNHYSXCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(N1C)SCC(=O)NC2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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